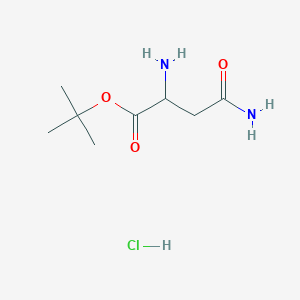

Tert-butyl 2,4-diamino-4-oxobutanoate;hydrochloride

Description

Tert-butyl 2,4-diamino-4-oxobutanoate hydrochloride (CAS: 25456-86-4) is a chiral amino acid derivative with the molecular formula C₈H₁₆N₂O₃·HCl and a molecular weight of 224.68 g/mol (including HCl). It is structurally characterized by a tert-butyl ester group attached to a 4-oxobutanoate backbone, with amino groups at positions 2 and 2. This compound is widely used in peptide synthesis and pharmaceutical research due to its role as a protected asparagine analog, facilitating controlled deprotection during solid-phase synthesis .

Properties

Molecular Formula |

C8H17ClN2O3 |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

tert-butyl 2,4-diamino-4-oxobutanoate;hydrochloride |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H2,10,11);1H |

InChI Key |

RXNKCUXXNGWROA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)N.Cl |

Origin of Product |

United States |

Scientific Research Applications

H-Asn-OtBu is widely used in scientific research due to its versatility and stability. Some of its applications include:

Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted side reactions.

Biology: Employed in the study of protein structure and function, as it can mimic natural amino acids.

Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism by which H-Asn-OtBu exerts its effects depends on its specific application. For example, in peptide synthesis, it acts as a protecting group by preventing the carboxyl group from reacting with other reagents. In drug delivery, it may interact with biological targets to enhance the stability and efficacy of therapeutic agents.

Molecular Targets and Pathways Involved:

Peptide Synthesis: Protects the carboxyl group of amino acids.

Drug Delivery: Interacts with cell membranes and receptors to improve drug delivery.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with tert-butyl 2,4-diamino-4-oxobutanoate hydrochloride, differing in ester groups, carbon chain length, or substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| Tert-butyl 2,4-diamino-4-oxobutanoate·HCl | C₈H₁₆N₂O₃·HCl | 224.68 | 25456-86-4 | Tert-butyl ester, 4-oxobutanoate backbone |

| (R)-Methyl 2,4-diamino-4-oxobutanoate·HCl | C₅H₁₀N₂O₃·HCl | 182.61 | 1272755-18-6 | Methyl ester, shorter carbon chain |

| Tert-butyl 4,5-diamino-5-oxo-pentanoate·HCl | C₉H₁₉ClN₂O₃ | 238.71 | 1323411-16-0 | Extended carbon chain (5-oxo-pentanoate) |

Physicochemical Properties and Stability

- Tert-butyl 2,4-diamino-4-oxobutanoate·HCl: Solubility: Highly soluble in polar solvents (e.g., DMF, DMSO) due to the hydrophilic amino and carbonyl groups. Stability: The tert-butyl group enhances steric protection, reducing hydrolysis under acidic or basic conditions compared to methyl esters . Storage: Recommended to be stored at 2–8°C in a dry environment to prevent ester hydrolysis .

- (R)-Methyl 2,4-diamino-4-oxobutanoate·HCl: Solubility: Limited solubility in non-polar solvents due to the smaller methyl group. Stability: Prone to hydrolysis under mild acidic/basic conditions, limiting its use in prolonged reactions .

- Tert-butyl 4,5-diamino-5-oxo-pentanoate·HCl: Solubility: Moderate solubility in ethanol and methanol, attributed to the extended hydrophobic pentanoate chain. Stability: Similar steric protection as the tert-butyl derivative but with increased flexibility due to the longer carbon chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.